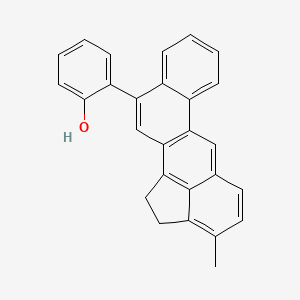
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- is a chemical compound with the molecular formula C21H16O and a molecular weight of 284.3511 . This compound is known for its unique structure, which includes a phenol group attached to a complex polycyclic aromatic hydrocarbon framework. It is also referred to as 1,2-dihydro-3-methyl benz[j]aceanthrylen-11-ol .
Preparation Methods
The synthesis of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the polycyclic structure . Industrial production methods may vary, but they typically involve large-scale chemical reactors and stringent quality control measures to produce the compound in high purity .
Chemical Reactions Analysis
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s structure is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the polycyclic aromatic framework can intercalate with DNA or interact with proteins. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- can be compared with other similar compounds, such as:
1-Hydroxy-3-methylcholanthrene: Similar in structure but with different functional groups.
3-Methylcholanthren-1-ol: Another related compound with variations in the aromatic ring system.
15-Hydroxy-20-methylcholanthrene: A compound with additional hydroxyl groups and methyl substitutions.
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of Phenol, (1,2-dihydro-3-methylbenz(j)aceanthrylen-11-yl)- .
Properties
CAS No. |
56803-43-1 |
|---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-11-yl)phenol |
InChI |
InChI=1S/C27H20O/c1-16-10-11-17-14-23-19-6-2-3-7-20(19)24(21-8-4-5-9-26(21)28)15-25(23)22-13-12-18(16)27(17)22/h2-11,14-15,28H,12-13H2,1H3 |
InChI Key |
XYLWWURMPDIFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC4=C3C=C(C5=CC=CC=C54)C6=CC=CC=C6O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)

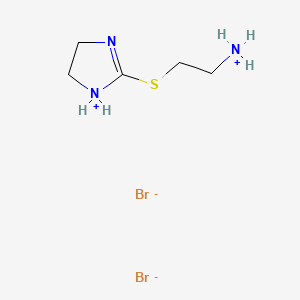
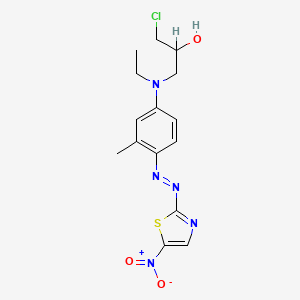

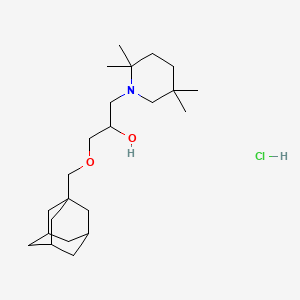

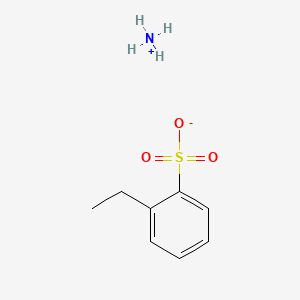
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

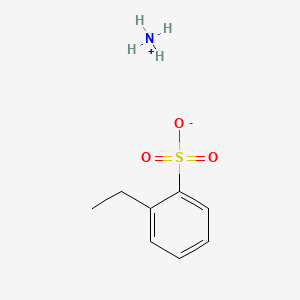
![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
